MAK683

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MAK683は、ポリコーム抑制複合体2(PRC2)の強力で選択的な経口阻害剤であり、特に胚外胚発生(EED)サブユニットを標的としています。PRC2は、ヒストンH3のリジン27(H3K27me3)におけるトリメチル化を介して遺伝子の転写抑制に関与しています。 この経路の調節不全は、さまざまな悪性腫瘍と関連しており、this compoundはがん治療のための有望な候補となっています .

科学的研究の応用

MAK683 has several scientific research applications, particularly in the fields of oncology and epigenetics:

Cancer Treatment: this compound is being investigated for its potential to treat various malignancies, including diffuse large B-cell lymphoma (DLBCL). .

Epigenetic Research: this compound is a valuable tool for studying the role of PRC2 in gene regulation and epigenetic modifications.

Drug Development: This compound serves as a lead compound for the development of new PRC2 inhibitors with improved efficacy and safety profiles.

作用機序

MAK683は、EEDサブユニットのH3K27me3への結合をアロステリックに阻害することにより、その効果を発揮します。この阻害は、PRC2の機能を阻害し、この複合体によって通常抑制される遺伝子の再活性化につながります。 This compoundの主要な分子標的は、PRC2のEEDサブユニットであり、関与する経路には、H3K27におけるヒストンメチル化の阻害が含まれます .

類似の化合物との比較

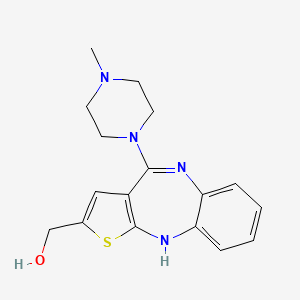

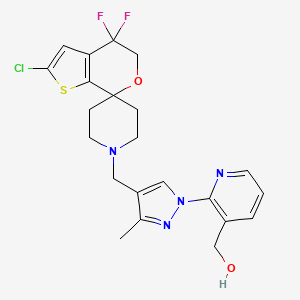

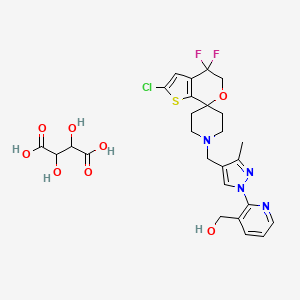

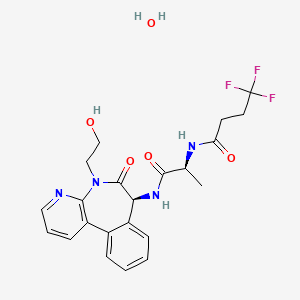

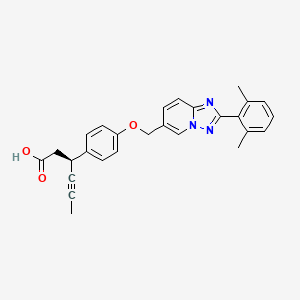

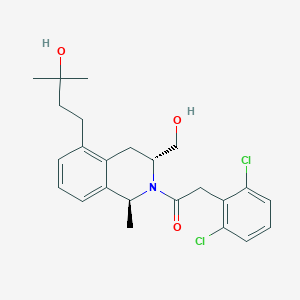

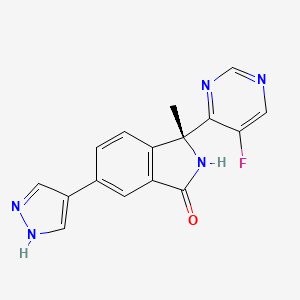

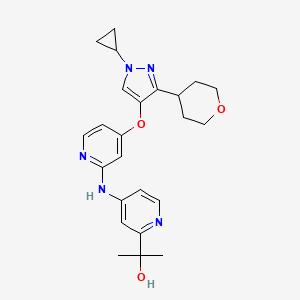

This compoundは、EEDサブユニットに対する高い選択性と効力により、他のPRC2阻害剤とは異なります。類似の化合物には以下が含まれます。

This compoundは、EEDをアロステリックに阻害する能力により、がん治療におけるPRC2を標的とするための新規アプローチを提供するため、際立っています .

生化学分析

Biochemical Properties

MAK683 selectively binds to the domain of EED that interacts with trimethylated lysine 27 on histone 3 (H3K27me3) . This binding leads to a conformational change in the EED H3K27me3-binding pocket and prevents the interaction of EED with the histone methyltransferase enhancer zeste homolog 2 (EZH2) . This interaction impairs the ability of PRC2 to trimethylate H3K27, leading to transcriptional repression .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in diffuse large B-cell lymphoma (DLBCL) cells, this compound treatment led to substantial reductions in the H3K27me3/H3 ratio .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the EED-H3K27me3 binding site, which impairs the allosteric activation of PRC2 . This prevents the interaction of EED with EZH2, thereby inhibiting the methylation of H3K27 and leading to transcriptional repression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that this compound is well absorbed with a median Tmax of 1-4 hours across cohorts . The apparent terminal half-life was 2.5–6.6 hours across cohorts and constant over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a study involving rats, it was found that this compound was well absorbed and demonstrated high oral exposure and moderate to high oral bioavailability at the dose of 1-2 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway of PRC2, which regulates transcription via trimethylation of H3K27 . It interacts with the enzyme EZH2 and the cofactor EED, which are part of the PRC2 complex .

準備方法

MAK683は、トリアゾロピリミジンコアの形成を含む一連の化学反応によって合成されます。合成経路には、一般的に以下のステップが含まれます。

トリアゾロピリミジンコアの形成: これは、適切な前駆体を制御された条件下で環化させることによって達成されます。

官能基化: その後、コア構造は、EEDサブユニットに対する結合親和性と選択性を高めるために、さまざまな置換基で官能基化されます。

化学反応の分析

MAK683は、次のようないくつかの種類の化学反応を受けます。

酸化: this compoundは、さまざまな代謝物を形成するために酸化することができます。

還元: ジヒドロフラン環の酸化によって生成されたアルデヒドは、O-ヒドロキシエチルフェノールを形成するために還元することができます.

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、さまざまなヒドロキシル化、酸化、および還元された代謝物が含まれます .

科学研究への応用

This compoundは、特に腫瘍学とエピジェネティクスの分野で、いくつかの科学研究への応用があります。

がん治療: this compoundは、びまん性大細胞型B細胞リンパ腫(DLBCL)など、さまざまな悪性腫瘍の治療の可能性について調査されています。 .

エピジェネティック研究: this compoundは、遺伝子調節とエピジェネティック修飾におけるPRC2の役割を研究するための貴重なツールです。

創薬: This compoundは、改善された有効性と安全性プロファイルを持つ新しいPRC2阻害剤の開発のためのリード化合物として役立ちます.

類似化合物との比較

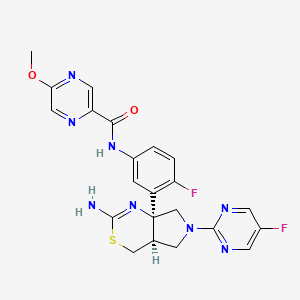

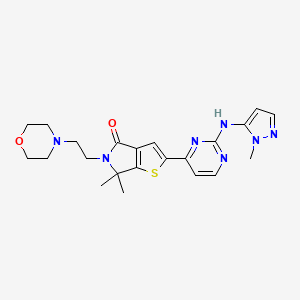

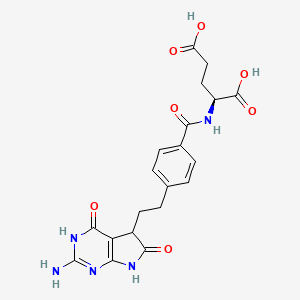

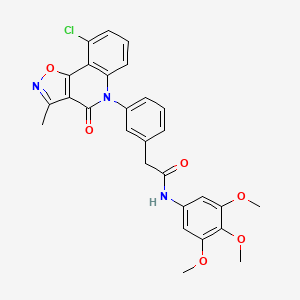

MAK683 is unique compared to other PRC2 inhibitors due to its high selectivity and potency for the EED subunit. Similar compounds include:

EED226: Another EED inhibitor that served as a precursor to this compound.

EZH2 Inhibitors: Compounds like tazemetostat target the EZH2 subunit of PRC2.

This compound stands out due to its ability to allosterically inhibit EED, providing a novel approach to targeting PRC2 in cancer therapy .

特性

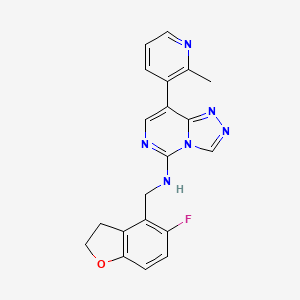

IUPAC Name |

N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIBABIFOBYHSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951408-58-4 |

Source

|

| Record name | MAK-683 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAK-683 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/no-structure.png)